molecular formula C16H17N3O3S B2770197 N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1448047-30-0

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No. B2770197
CAS RN: 1448047-30-0
M. Wt: 331.39
InChI Key: WKHKKGGFCNXXCJ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide, commonly known as HN1, is a potent and selective inhibitor of carbonic anhydrase IX (CA IX). It is a sulfonamide derivative that has been extensively studied for its potential use in cancer therapy. CA IX is a transmembrane protein that is overexpressed in many types of solid tumors, making it an attractive target for cancer treatment.

Scientific Research Applications

Fluorescent Probe for Protein Binding

N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide serves as a fluorescent probe, indicating minimal fluorescence in water but strong fluorescence when bound to proteins. This spectral property facilitates the indirect measurement of the binding of p-hydroxybenzoic acid esters (parabens) to bovine serum albumin, offering a simple, sensitive, and rapid method to understand the hydrophobic nature of binding mechanisms, emphasizing the aromatic ring's primary role in binding over the aliphatic side chain (H. Jun, R. T. Mayer, C. Himel, L. Luzzi, 1971).

Fluorescence Sensing and Imaging

A naphthalene-based sulfonamide Schiff base has been identified as a fluorescence turn-on probe for the selective detection of Al3+ ions in aqueous systems. This development facilitates intracellular detection of Al3+ in cultured Vero cells, showcasing the bio-compatibility of sulfonamide derivatives and their non-mutagenicity, contributing significantly to biological and chemical sensing applications (S. Mondal, Anup Kumar Bhanja, D. Ojha, T. Mondal, Debprasad Chattopadhyay, C. Sinha, 2015).

Drug Metabolism Studies

The biaryl-bis-sulfonamide AMPA (α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid) receptor potentiator LY451395 has been extensively studied for its metabolism in preclinical species. A microbial-based surrogate biocatalytic system was employed to produce mammalian metabolites of LY451395, which were isolated in milligram quantities for structural characterization, demonstrating the compound's potential in enhancing AMPA receptors and its application in neurological research (M. Zmijewski, T. Gillespie, D. Jackson, D. Schmidt, P. Yi, P. Kulanthaivel, 2006).

properties

IUPAC Name

N-(2-hydroxy-2-naphthalen-1-ylethyl)-1-methylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-19-10-16(17-11-19)23(21,22)18-9-15(20)14-8-4-6-12-5-2-3-7-13(12)14/h2-8,10-11,15,18,20H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHKKGGFCNXXCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide

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